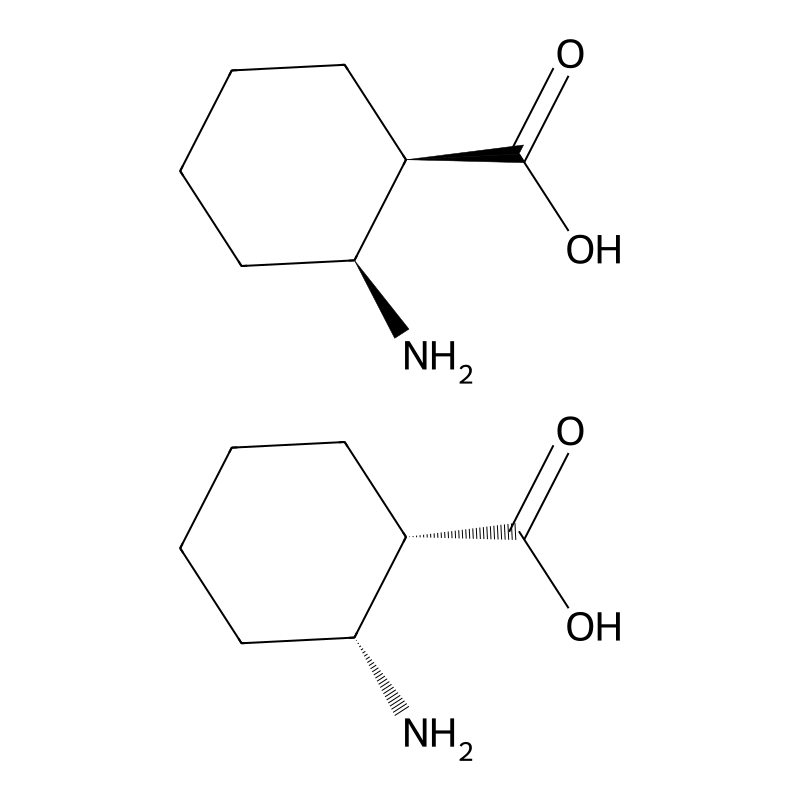(1R,2S)-2-Aminocyclohexanecarboxylic acid hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
(1R,2S)-2-Aminocyclohexanecarboxylic acid hydrochloride is a chiral amino acid derivative characterized by a cyclohexane ring with an amine and a carboxylic acid functional group. This compound is notable for its specific stereochemistry, which influences its interactions in biological systems. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in medicinal chemistry and biochemistry.
- Peptide Bond Formation: It can react with other amino acids to form peptides through condensation reactions, releasing water.
- Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, yielding an amine.
- Transamination: It may undergo transamination reactions where the amine group is transferred to a keto acid, forming a new amino acid.
These reactions are facilitated by specific enzymes in biological systems, reflecting the compound's role in metabolic pathways
(1R,2S)-2-Aminocyclohexanecarboxylic acid hydrochloride exhibits various biological activities:
Several synthesis methods can be employed to produce (1R,2S)-2-Aminocyclohexanecarboxylic acid hydrochloride:
- Starting from Cyclohexanone: A common method involves the reduction of cyclohexanone followed by amination and carboxylation.
- Chiral Pool Synthesis: Utilizing naturally occurring amino acids as starting materials can lead to the desired stereochemistry through selective reactions.
- Asymmetric Synthesis: Techniques such as asymmetric hydrogenation or using chiral catalysts can yield the desired enantiomer selectively.
These methods highlight the importance of stereochemistry in the synthesis of biologically active compounds .
The applications of (1R,2S)-2-Aminocyclohexanecarboxylic acid hydrochloride include:
- Pharmaceutical Development: Its potential as a drug candidate for treating neurological conditions due to its ability to modulate neurotransmitter activity.
- Research Tool: Used in studies exploring amino acid metabolism and protein synthesis mechanisms.
- Chemical Biology: Serves as a building block for synthesizing more complex molecules in medicinal chemistry.
Interaction studies involving (1R,2S)-2-Aminocyclohexanecarboxylic acid hydrochloride focus on its binding affinities with various receptors and enzymes:
- Receptor Binding Studies: Assessing how well it binds to neurotransmitter receptors can provide insight into its potential therapeutic effects.
- Enzyme Kinetics: Evaluating its role as a substrate or inhibitor in enzymatic reactions contributes to understanding metabolic pathways involving this compound .
These studies are crucial for elucidating the compound's pharmacological profile and therapeutic potential.
Similar Compounds
Several compounds exhibit structural similarities to (1R,2S)-2-Aminocyclohexanecarboxylic acid hydrochloride. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| L-Alanine | Simple α-amino acid | Commonly found in proteins |
| L-Leucine | Branched-chain amino acid | Essential amino acid involved in protein synthesis |
| 2-Aminobutyric Acid | Shorter carbon chain with an amine group | Potential neuroprotective effects |
| L-Cysteine | Contains a thiol group | Involved in antioxidant defense |
These compounds share functional groups but differ significantly in their biological roles and applications. The unique cyclohexane structure of (1R,2S)-2-Aminocyclohexanecarboxylic acid hydrochloride provides distinct properties that may enhance its efficacy as a therapeutic agent .








